4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chloro, dichlorobenzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a pyrimidine derivative under specific conditions to introduce the dichlorobenzyl group. This is followed by chlorination and methylation reactions to achieve the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and dichlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- 4-Chlorobenzyl chloride
- 2-Chlorobenzyl alcohol
Uniqueness
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H10Cl3N3 |
---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H10Cl3N3/c1-6-9(11(15)18-12(16)17-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H2,16,17,18) |
InChI Key |
VJIGIWKUEFVEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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